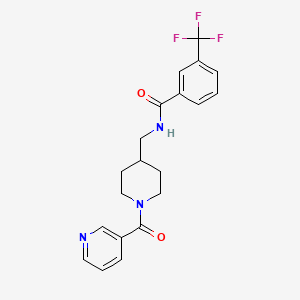

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Description

N-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a trifluoromethyl group at the 3-position and a nicotinoylpiperidinylmethyl moiety. This compound is structurally designed to leverage the electron-withdrawing properties of the trifluoromethyl group, which enhances metabolic stability and binding affinity to target proteins.

Properties

IUPAC Name |

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O2/c21-20(22,23)17-5-1-3-15(11-17)18(27)25-12-14-6-9-26(10-7-14)19(28)16-4-2-8-24-13-16/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOBWHHUJGYTGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide typically involves a multi-step process:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-nicotinoylpiperidine through the reaction of nicotinic acid with piperidine under acidic conditions.

Attachment of the Benzamide Group: The piperidine intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide may involve optimized reaction conditions, including the use of automated reactors, continuous flow systems, and advanced purification methods to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with hydrogenated functional groups.

Substitution: Substituted products with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Anticancer Properties

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide has been studied for its potential as a multikinase inhibitor, particularly against BCR-ABL and c-KIT kinases, which are implicated in chronic myeloid leukemia (CML).

-

Mechanism of Action:

- The compound inhibits the activity of BCR-ABL, leading to reduced proliferation of cancer cells.

- It induces apoptosis in cancer cell lines by blocking signaling pathways essential for cell cycle progression.

-

Case Studies:

- A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited strong antiproliferative activity against BCR-ABL/c-KIT driven CML cell lines, with IC50 values in the nanomolar range .

- Another research indicated that it effectively induced apoptosis in tumor cells at concentrations around 30–100 nM, showcasing its potential as a therapeutic agent for resistant CML cases .

Research Insights

Recent studies have highlighted the importance of polypharmacological approaches in drug design, where compounds like N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide are explored for their ability to target multiple kinases simultaneously, thus potentially reducing toxicity and improving efficacy .

Mechanism of Action

The mechanism of action of N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects.

Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism, resulting in its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Piperidine vs. Piperazine : The replacement of piperidine (in the target compound) with piperazine (e.g., CHMFL-ABL/KIT-155) enhances solubility due to the additional nitrogen atom, which can participate in hydrogen bonding. Piperazine derivatives often exhibit higher kinase inhibitory potency, as seen in CHMFL-ABL/KIT-155 (IC50 <1 nM vs. micromolar ranges for piperidine analogs) .

- Substituent Positioning : The trifluoromethyl group at the 3-position on the benzamide core (target compound) versus the 5-position on a pyridine ring ( compound) alters electronic distribution, affecting binding to ATP pockets in kinases .

Analogs with Varied Benzamide Substituents

Table 2: Substituent Impact on Bioactivity

Key Observations :

Key Observations :

- Steric Effects: The nicotinoylpiperidine group in the target compound complicates amide coupling, necessitating activating agents like EDCI/HOBt .

Biological Activity

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry, particularly in the context of neurological and psychiatric disorders. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

- IUPAC Name : N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

- Molecular Formula : C16H19F3N2O

- Molecular Weight : 320.34 g/mol

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially influencing its interaction with biological targets.

Antidepressant Effects

Recent studies have indicated that compounds similar to N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide exhibit significant antidepressant-like effects. For instance, a related compound, CF3SePB, demonstrated modulation of the serotonergic system, particularly affecting 5-HT1A and 5-HT3 receptors. This suggests that the compound may also interact with similar neurotransmitter systems, which are crucial in the pathophysiology of Major Depressive Disorder (MDD) .

The proposed mechanism of action for N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide involves:

In Vivo Studies

Research involving animal models has demonstrated that compounds with similar structures exhibit significant behavioral changes indicative of antidepressant activity. For example:

- Forced Swim Test (FST) : Compounds showed reduced immobility times, suggesting an antidepressant-like effect.

- Tail Suspension Test (TST) : Similar reductions in immobility were observed, reinforcing the antidepressant potential .

Toxicity and Safety Profile

Preliminary assessments indicate that N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide has a low potential for acute toxicity in murine models. This safety profile is essential for further development as a therapeutic agent.

Comparative Analysis with Related Compounds

Case Studies and Research Findings

Several studies have explored the implications of benzamide derivatives in clinical settings:

- Antidepressant Development : A study highlighted the potential of benzamide derivatives in developing new antidepressants due to their ability to modulate neurotransmitter systems effectively .

- Cancer Therapy : Other benzamide compounds have been investigated for their roles as RET kinase inhibitors, showcasing the versatility of this chemical class in treating various conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.